4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperazine ring, a pyrimidine ring, and fluorinated phenyl and trifluoromethyl groups
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function . The compound has been shown to be more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function
Pharmacokinetics
Similar compounds have been shown to have promising direct activity against gram-negative strains, and anti-biofilm activity against gram-positive strains
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ENTs, which leads to changes in nucleotide synthesis and adenosine function . The compound also has potential antimicrobial and anti-biofilm properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 4-Fluorophenylacetic Acid: This intermediate can be synthesized through the fluorination of phenylacetic acid using a fluorinating agent such as Selectfluor.
Formation of 4-Fluorophenylacetyl Chloride: The 4-fluorophenylacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Acylation of Piperazine: The 4-fluorophenylacetyl chloride is reacted with piperazine to form 4-[(4-Fluorophenyl)acetyl]piperazine.
Cyclization with 6-(Trifluoromethyl)pyrimidine: The final step involves the cyclization of 4-[(4-Fluorophenyl)acetyl]piperazine with 6-(trifluoromethyl)pyrimidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain receptors or enzymes.
Biology: The compound is used in biochemical assays to study its interactions with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(4-Chlorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
- 4-{4-[(4-Bromophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
- 4-{4-[(4-Methylphenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
Uniqueness
The presence of the fluorinated phenyl group in 4-{4-[(4-Fluorophenyl)acetyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a unique and valuable compound for research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O/c18-13-3-1-12(2-4-13)9-16(26)25-7-5-24(6-8-25)15-10-14(17(19,20)21)22-11-23-15/h1-4,10-11H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSXALGUNCISCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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